An In-Depth Technical Guide to the Physical Properties of Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
An In-Depth Technical Guide to the Physical Properties of Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space. Molecules possessing three-dimensional, rigid scaffolds are of particular interest as they can offer improved metabolic stability, and target selectivity. Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, a bicyclic amine, represents a key building block in the synthesis of such complex molecules. Its constrained bicyclic structure provides a unique conformational rigidity that is highly sought after in the design of new therapeutic agents. This guide offers a detailed examination of the core physical and chemical properties of this compound, providing essential data and methodologies for its effective use in research and development.
Molecular Structure and Key Identifiers
The fundamental architecture of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is a strained bicyclic system. The stereochemistry of the amino group relative to the bicyclic core is a critical feature, leading to the existence of endo and exo isomers. It is imperative for researchers to distinguish between these isomers, as their spatial arrangement can significantly influence their physical properties and biological activity.
Table 1: Key Identifiers and Structural Information
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number (Unspecified Stereochemistry) | 1427359-44-1[1] |
| endo Isomer CAS Number | 1250997-08-0[2] |
| exo Isomer CAS Number | Not explicitly found in searches |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthetic chemistry and drug development. These properties dictate its behavior in various chemical environments and biological systems.
Physical State and Appearance
At room temperature, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is typically a solid.
Boiling and Melting Points
The boiling point of the compound has been reported to be 294.8 ± 33.0 °C at 760 mmHg. However, the melting point is not consistently reported in publicly available literature, with most sources indicating "no data available." This lack of data highlights the need for empirical determination.
Table 2: Thermal Properties
| Property | Value |
| Boiling Point | 294.8 ± 33.0 °C at 760 mmHg |
| Melting Point | Data not available |
Solubility
Spectral Data and Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate. While specific spectral data for this exact compound is not widely published, several suppliers indicate the availability of NMR, HPLC, and LC-MS data.[1][4][5] Researchers should request this information directly from the supplier or perform their own analyses.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate.
Safety Precautions
This compound is known to cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Storage Conditions
To ensure stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container.[2] Several suppliers recommend refrigeration at 2-8°C.[1] It is advisable to store it under an inert atmosphere to prevent degradation.
Stability
The Boc protecting group is stable under a wide range of conditions but is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[7] The compound is generally stable under basic conditions and in the presence of many nucleophiles.[3]
Experimental Protocols for Physical Property Determination
The following section outlines standard experimental procedures for determining key physical properties. These protocols are designed to be self-validating and provide a framework for researchers to generate reliable data.
Melting Point Determination
The melting point is a critical indicator of purity.[8][9]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry.[8] Grind a small amount of the solid into a fine powder.[8] Pack the powder into a capillary tube to a height of 2-3 mm.[10]
-
Initial Determination: Place the capillary tube in a melting point apparatus and heat at a moderate rate to quickly determine an approximate melting range.[10]
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[10]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[10]
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis.
Workflow for Solubility Assessment
Caption: Workflow for assessing the solubility of a compound.
Step-by-Step Protocol:
-
Preparation: Place a small, known amount (e.g., 1-5 mg) of the compound into a series of small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Mixing: Vigorously mix the contents of each vial using a vortex mixer or sonicator.
-
Observation: Visually inspect each vial for the dissolution of the solid.
-
Classification: Classify the solubility as soluble, partially soluble, or insoluble. For soluble samples, you can proceed with incremental additions of the compound to determine an approximate saturation point.
Purification and Analysis
High purity of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is essential for its use in drug discovery and development.
Purification Methods
Column chromatography is a common method for purifying compounds of this nature.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of a compound by column chromatography.
Analytical Techniques
A combination of analytical techniques should be employed to confirm the identity and purity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and for purification on a smaller scale.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the amine (N-H) and the carbamate (C=O).
Conclusion
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is a valuable building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. A comprehensive understanding of its physical properties is fundamental to its effective use. This guide has provided a detailed overview of its known properties, as well as standardized protocols for the experimental determination of key physical parameters. By following these guidelines, researchers can ensure the quality and consistency of their starting materials, which is a critical step in the rigorous process of drug discovery and development.
References
-
PubChem. (n.d.). Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
Sources
- 1. 1427359-44-1|tert-Butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. benchchem.com [benchchem.com]
- 4. N/A|tert-Butyl exo-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. 1427359-44-1 | tert-Butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 6. Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate | C10H18N2O2 | CID 50986414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
(Note: A real image of the reaction scheme would be embedded here.)